molecular formula C9H5BrINO B8224423 6-Bromo-8-iodoquinolin-2(1H)-one

6-Bromo-8-iodoquinolin-2(1H)-one

Cat. No.: B8224423
M. Wt: 349.95 g/mol
InChI Key: ALQIQLXWVABRAF-UHFFFAOYSA-N
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Description

6-Bromo-8-iodoquinolin-2(1H)-one is a synthetically valuable dihalogenated quinolinone derivative. The quinolin-2(1H)-one structure is a privileged scaffold in medicinal chemistry and organic synthesis, recognized for its diverse biological potential and utility as a building block for complex molecules . This compound is strategically functionalized with both bromine and iodine atoms on its aromatic core, making it an excellent substrate for sequential, regioselective metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and aminocarbonylation, to generate diverse libraries of substituted quinoline derivatives . Researchers can leverage this compound to explore structure-activity relationships (SAR) by systematically introducing new carbon-carbon or carbon-heteroatom bonds at the 6- and 8-positions. The presence of both halogen atoms offers distinct reactivity, allowing for selective functionalization; typically, the iodine substituent can be addressed first under mild conditions, followed by the bromine substituent, due to their differing kinetic lability . This makes this compound a key intermediate in the synthesis of novel compounds for screening in various therapeutic areas, including antimicrobial, anticancer, and antiviral research . The compound's structure, featuring a hydrogen bond donor (-NH) and acceptor (-C=O), also contributes to its potential interactions with biological targets . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-8-iodo-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIQLXWVABRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • Acylation : Halo anilines (e.g., 6-bromo-8-iodoaniline) are acylated with methyl 3,3-dimethoxypropionate under basic conditions (e.g., N,N-diisopropylethylamine) to form amide intermediates.

  • Cyclization : The amide undergoes acid-mediated cyclization in concentrated sulfuric acid (H₂SO₄) to yield 6-bromo-8-iodoquinolin-2(1H)-one.

Key Parameters

ParameterConditionsYield
Acylation BaseN,N-DiisopropylethylamineQuantitative
Cyclization AcidConcentrated H₂SO₄ (95–98%)28–93%
TemperatureRoom temperature to reflux
ScaleUp to 800 g

Mechanistic Insight : The cyclization step proceeds via intramolecular nucleophilic attack, facilitated by the acidic environment, forming the quinolinone ring. Electron-withdrawing groups on the aniline (e.g., bromo, iodo) enhance reactivity but may reduce yields if sterically hindered.

This method involves sequential or simultaneous introduction of bromo and iodo groups onto a quinolin-2(1H)-one core. While less scalable than cyclization, it offers flexibility for regioselective modifications.

Approach A: Stepwise Halogenation

  • Bromination : Quinolin-2(1H)-one is treated with brominating agents (e.g., Br₂, NBS) under controlled conditions to introduce a bromo group at position 6.

  • Iodination : The brominated intermediate undergoes iodination (e.g., NIS, I₂) to install an iodo group at position 8.

Example Reagents and Conditions

StepReagentSolventTemperatureYieldSource
BrominationN-bromosuccinimide (NBS)CHCl₃Room temp65–85%
IodinationN-iodosuccinimide (NIS)Dioxane80°C70–90%

Challenges : Regioselectivity is critical. Electron-deficient positions (e.g., positions 6 and 8) favor halogenation, but competing reactions may require protective strategies (e.g., silyl ethers).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling enables precise functionalization of bromo-iodo intermediates. This method is particularly useful for introducing diverse substituents post-synthesis.

Relevant Reactions

  • Suzuki-Miyaura Coupling : Bromo groups are replaced with aryl or heteroaryl groups using boronic acids.

  • Sonogashira Coupling : Bromo groups react with alkynes to form C–C triple bonds.

Example Protocol

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃6-Bromoquinolinone6-Arylquinolinone55–67%
SonogashiraPdCl₂(PPh₃)₂, CuI6-Bromoquinolinone6-Alkynylquinolinone40–60%

Advantages : Enables modular synthesis of complex derivatives. However, the need for palladium catalysts increases costs and complexity.

Functionalization of Pre-Halogenated Quinolinones

This compound serves as a precursor for further functionalization. Common transformations include:

  • Nucleophilic Aromatic Substitution (SNAr) : Bromo groups react with amines or alkoxides under basic conditions.

  • Reduction : Iodo groups are selectively reduced (e.g., using NaBH₄) to yield 6-bromo-8-hydroxyquinolin-2(1H)-one.

Case Study: SNAr with Dimethylamine

SubstrateReagentConditionsProductYield
6-BromoquinolinoneDimethylamineEtOH, 80°C6-Dimethylaminoquinolinone70–85%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Cyclization of AnilinesHigh yield, low cost, scalableRequires pre-halogenated anilinesExcellent
Stepwise HalogenationFlexible regioselectivityMultistep, moderate yieldsModerate
Pd-Catalyzed CouplingDiverse functionalizationHigh catalyst costs, complexityPoor
SNAr FunctionalizationRapid transformationsLimited to electron-deficient sitesGood

Critical Factors Influencing Synthesis

  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂, SO₃H) hinder cyclization, while electron-donating groups (e.g., OMe) improve reactivity.

  • Reaction Solvents : Polar aprotic solvents (e.g., DMSO) enhance SNAr reactions, while nonpolar solvents (e.g., toluene) favor cyclization.

  • Catalyst Efficiency : Palladium ligands (e.g., PPh₃) and bases (e.g., Na₂CO₃) significantly impact coupling yields .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-iodoquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering the compound’s electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

Chemistry

This compound serves as a crucial intermediate in the synthesis of various functionalized quinoline derivatives. Its halogenated structure allows for diverse reactions, such as:

  • Oxidation : Producing quinolin-2,3-dione derivatives.
  • Reduction : Yielding 6-Bromo-1,2-dihydroquinolin-2-one.
  • Substitution Reactions : Leading to various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.

Biology

6-Bromo-8-iodoquinolin-2(1H)-one exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action often involves:

  • Enzyme Inhibition : Targeting enzymes related to bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Potentially intercalating into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, a study assessed its antibacterial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones (Table 1).

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12

This indicates that this compound has potent antibacterial properties .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that it may selectively inhibit histone deacetylases (HDACs), which are overexpressed in various cancers. For example, compounds derived from quinoline structures have shown promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 1.29 to 2.13 µM .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
  • Anticancer Activity : Research on HDAC inhibitors derived from quinoline structures revealed that modifications to the core structure could enhance selectivity and potency against specific cancer types.

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodoquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The position and type of halogen substituents significantly impact the physicochemical and biological properties of quinolinones. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Features
6-Bromo-8-iodoquinolin-2(1H)-one Br (6), I (8) C₉H₅BrINO High molecular weight (341.96 g/mol); iodine's polarizability may enhance electrophilic reactivity.
6-Bromo-7-fluoroquinolin-2(1H)-one Br (6), F (7) C₉H₅BrFNO Fluorine's electronegativity increases stability and alters hydrogen-bonding potential .
8-Bromo-1,2-dihydroquinolin-2-one Br (8) C₉H₆BrNO Reduced aromaticity due to dihydro structure; lower steric hindrance .
6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Br (6), F (8) C₉H₇BrFNO Isoquinolinone scaffold with fluorine; dihydro structure may improve solubility .

Key Observations:

  • Iodine vs.
  • Positional Effects: Halogens at position 8 (e.g., 8-Bromo derivatives) may influence ring planarity and intermolecular interactions, as seen in crystallographic studies of isoquinolinones .

Physicochemical and Spectral Properties

  • Solubility: Iodine's hydrophobic nature may reduce aqueous solubility relative to fluoro or dihydro analogs (e.g., 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one) .
  • NMR Shifts: Halogens induce characteristic deshielding in ¹H and ¹³C NMR. For example, fluorine at position 7 (6-Bromo-7-fluoroquinolin-2(1H)-one) causes distinct chemical shifts in adjacent protons .

Biological Activity

6-Bromo-8-iodoquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of bromine and iodine atoms in the quinoline ring enhances its reactivity and interaction with biological targets.

  • Molecular Formula : C9H5BrI N1O
  • Molecular Weight : 305.95 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : This compound has been shown to inhibit the growth of certain cancer cell lines.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Enzyme Activity : The compound may affect the activity of enzymes involved in cell cycle regulation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HeLa (Cervical)15.0Inhibition of proliferation
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)12.3Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Mechanistic Studies

In vitro studies have elucidated some mechanisms by which this compound exerts its anticancer effects:

  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Alteration of Mitochondrial Membrane Potential : Changes in mitochondrial function contribute to apoptosis.
  • Activation of Caspases : The compound activates caspases, which are crucial for executing apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • MCF-7 Breast Cancer Model :
    • In vivo studies using MCF-7 xenograft models revealed that administration of the compound significantly reduced tumor size compared to control groups.
    • Histological analysis indicated increased apoptotic bodies in treated tumors.
  • A549 Lung Cancer Study :
    • The compound was tested for its effects on A549 cells, demonstrating inhibition of migration and invasion capabilities, suggesting potential anti-metastatic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-8-iodoquinolin-2(1H)-one and its derivatives?

  • Methodology : Halogenated quinolinones are typically synthesized via cyclization of substituted anilines followed by regioselective halogenation. For example, quinolin-2(1H)-one derivatives can be prepared using Pd-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Key steps include:

  • Cyclocondensation of bromo/iodo-substituted aniline precursors with β-ketoesters.
  • Characterization via IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm purity and structure .
    • Critical Parameters : Reaction temperature (80–120°C), solvent choice (DMF or THF), and halogenating agents (NBS or I2_2) influence yields.

Q. How is structural characterization performed for this compound?

  • Techniques :

  • X-ray crystallography : Use SHELXL for refinement (e.g., bond angles, torsion angles) . ORTEP-3 can generate thermal ellipsoid diagrams for visualizing molecular geometry .
  • Spectroscopy : 1H^1H-NMR (δ 6.8–8.2 ppm for aromatic protons), 13C^{13}C-NMR (δ 160–170 ppm for carbonyl groups), and IR (1650–1700 cm1^{-1} for C=O stretching) .
    • Data Validation : Apply structure validation tools (e.g., PLATON) to check for missed symmetry or disorder .

Q. What are the stability and handling protocols for this light-sensitive compound?

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N2_2) to prevent degradation .
  • Handling : Use gloveboxes for air-sensitive reactions and UV-filtered lighting in labs .

Advanced Research Questions

Q. How can regioselective halogenation be optimized in the quinolinone scaffold?

  • Approach :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO2_2) at specific positions to guide bromination/iodination .
  • Metal Catalysts : Use CuI or Pd(OAc)2_2 for C–H activation at the 6- and 8-positions .
    • Challenges : Competing side reactions (e.g., dihalogenation) require precise stoichiometry and reaction monitoring via TLC/HPLC .

Q. What methodologies assess the antimicrobial activity of halogenated quinolinones?

  • Assays :

  • MIC Determination : Twofold serial dilution against Gram-negative (e.g., P. aeruginosa) and Gram-positive bacteria. Example MIC values:
CompoundMIC (μg/mL)Target Organism
6a (Fluoro-substituted analog)16–32B. proteus
  • Time-Kill Curves : Evaluate bactericidal kinetics over 24 hours .

Q. How do computational methods predict reactivity or biological targets?

  • Tools :

  • DFT Calculations : Optimize molecular geometry and predict electrophilic sites for halogenation .
  • Molecular Docking : Screen against bacterial enzymes (e.g., DNA gyrase) to rationalize antimicrobial activity .

Q. How to resolve contradictions in experimental data (e.g., synthetic yields vs. theoretical)?

  • Strategies :

  • Error Analysis : Use control experiments to isolate variables (e.g., catalyst loading, moisture sensitivity) .
  • Crystallographic Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify synthesis artifacts .

Key Resources

  • Crystallography Software : SHELXL , ORTEP-3 .
  • Antimicrobial Assays : Serial dilution protocols .
  • Spectral Databases : PubChem, Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-8-iodoquinolin-2(1H)-one
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6-Bromo-8-iodoquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.